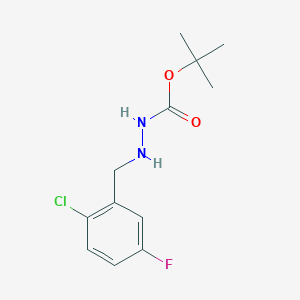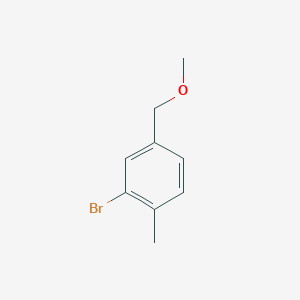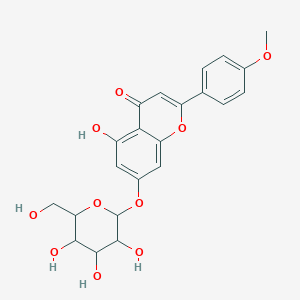
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is an organic compound with the molecular formula C({12})H({16})ClFN({2})O({2}). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a benzyl group substituted with chlorine and fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate typically involves the following steps:
-
Formation of the Hydrazinecarboxylate Intermediate: : The initial step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate benzyl halide. In this case, 2-chloro-5-fluorobenzyl chloride is used. The reaction is usually carried out in the presence of a base such as potassium carbonate (K({2})CO({3})) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide (H({2})O({2})) can yield the corresponding azocarboxylate.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents on the benzyl ring.
Oxidation: Azocarboxylate derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Biological Studies: : The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or anticancer agents.
-
Materials Science: : It may be utilized in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of fluorinated or chlorinated aromatic compounds.
作用機序
The mechanism of action of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-fluorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-bromobenzyl)hydrazinecarboxylate
Uniqueness
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzyl ring. This dual substitution can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in various chemical and biological applications.
特性
分子式 |
C12H16ClFN2O2 |
|---|---|
分子量 |
274.72 g/mol |
IUPAC名 |
tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChIキー |
RXFQKJYLOLOGFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)






![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)




![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

